8-(3-Methoxyphenyl)octanal
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Overview
Description
8-(3-Methoxyphenyl)octanal is an organic compound characterized by the presence of a methoxyphenyl group attached to an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)octanal can be achieved through several synthetic routes. One common method involves the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using sodium periodate . Another route includes the epoxidation, followed by the formation of β-hydroxy hydroperoxides with hydrogen peroxide, and a subsequent thermal cleavage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxyphenyl)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 8-(3-Methoxyphenyl)octanoic acid.
Reduction: 8-(3-Methoxyphenyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Methoxyphenyl)octanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- 2-Methoxyphenols derivatives
Uniqueness
8-(3-Methoxyphenyl)octanal is unique due to its specific structural features, including the position of the methoxy group and the length of the octanal chain. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
83823-81-8 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)octanal |
InChI |
InChI=1S/C15H22O2/c1-17-15-11-8-10-14(13-15)9-6-4-2-3-5-7-12-16/h8,10-13H,2-7,9H2,1H3 |
InChI Key |
NLTLYNPJRXZBRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCCCCC=O |
Origin of Product |
United States |
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